molecular formula C14H11BrN4 B069660 N4-(3-Bromophenyl)quinazoline-4,6-diamine CAS No. 169205-78-1

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Cat. No. B069660
CAS RN: 169205-78-1
M. Wt: 315.17 g/mol
InChI Key: IZQHULBHKPGOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N4-(3-Bromophenyl)quinazoline-4,6-diamine” is a chemical compound with the molecular formula C14H11BrN4 . It has a molecular weight of 315.17 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “N4-(3-Bromophenyl)quinazoline-4,6-diamine” is 1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) . This indicates the arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

“N4-(3-Bromophenyl)quinazoline-4,6-diamine” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 487.0±40.0 °C at 760 mmHg, and a flash point of 248.3±27.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

EGFR-TK Inhibition for Cancer Therapy

N4-(3-Bromophenyl)quinazoline-4,6-diamine: derivatives have been synthesized and tested for their inhibitory activities against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a critical target in cancer therapy . These compounds, particularly those with dithiocarbamate and urea groups, have shown potent inhibitory effects and are considered for further development as anticancer agents.

Antitumor Activities

The synthesized quinazoline derivatives exhibit significant antitumor activities. They have been tested against various cancer cell lines, including MCF-7 (breast cancer), H-69 (small cell lung cancer), SKOV-3 (ovarian cancer), and LS-174T (colon cancer), showing promising cytotoxic effects . This suggests their potential use in targeted cancer chemotherapy.

Multi-Kinase Inhibition

Some derivatives of N4-(3-Bromophenyl)quinazoline-4,6-diamine have been found to possess multi-kinase inhibition properties. They inhibit not only EGFR-TK but also other kinases like VEGFR-2, HER2, c-MET, and c-MER, which are involved in angiogenesis and metastasis of cancers . This broad-spectrum kinase inhibition could lead to the development of multi-targeted cancer therapies.

Molecular Modeling and Drug Design

The compound’s structure has been used in molecular modeling studies to design new molecules that can fit into the ATP binding site of EGFR-TK. This helps in understanding the binding patterns and designing more effective EGFR-TK inhibitors . The insights gained from these studies are valuable for the rational design of new anticancer drugs.

Cell Cycle Analysis

Research involving N4-(3-Bromophenyl)quinazoline-4,6-diamine derivatives includes cell cycle analysis to understand their mechanism of action. Studies have measured the effects of these compounds on cell cycle progression and related factors such as Bax, Bcl-2, caspase-9, and PARP-1 in cancer cells . This research is crucial for determining how these compounds induce cell death in cancer cells.

Chemical Synthesis and Modification

The compound serves as a starting material for the synthesis of a variety of anilinoquinazoline derivatives. By appending different functional groups, researchers can modify its chemical structure to enhance its biological activity and pharmacokinetic properties . This versatility makes it a valuable scaffold in medicinal chemistry.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

properties

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416141
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-Bromophenyl)quinazoline-4,6-diamine

CAS RN

169205-78-1
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-(3-Bromophenyl)quinazoline-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 34.5 g of N-(3-bromophenyl)-6-nitro-4-quinazolinamine and 16.8 g of iron powder in 150 ml of ethanol and 150 ml of glacial acetic acid was heated in an oil bath at 120° C. for 2 hours. After filtration of the solid, solid sodium carbonate was added to the filtrate giving a solid. This was filtered, and the solid was extracted with methanol. The extracts were treated with charcoal and evaporated to a solid. After washing the solid with ether 27.5 g of N-(3-bromophenyl)-4,6-quinazolindiamine was obtained: mass spectrum (m/e): 315.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
16.8 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.